molecular formula C7H5BrFNO3 B1374663 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene CAS No. 935288-20-3

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Cat. No.: B1374663
CAS No.: 935288-20-3
M. Wt: 250.02 g/mol
InChI Key: GTIYDLQTZFEZEA-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.

Scientific Research Applications

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is utilized in various scientific research applications, including:

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Prolonged or repeated exposure may cause damage to organs . It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Fluorination: Introduction of the fluorine atom.

    Methoxylation: Addition of the methoxy group.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:

  • 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 2-Bromo-5-fluoro-4-nitroanisole

These compounds share similar functional groups but differ in the position of the substituents on the benzene ring. The unique arrangement of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYDLQTZFEZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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